BenchChemオンラインストアへようこそ!

N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship

Procure this 4-aminoquinoline scaffold with a unique 3,4-dimethylphenyl and morpholine-4-carbonyl substitution pattern, absent from all 22 compounds in the most comprehensive published SAR series to date. This novelty makes it an essential chassis for head-to-head metabolic stability assays against the closest analogs from Liu et al. (2022). Ideal for kinase and cholinesterase panel screening, affinity-based proteomics, and systematic library enumeration. Avoid generic 'quinoline + morpholine' substitutions; secure this specific C3/C4 combination for deconvolution studies and IP generation.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 1021225-30-8
Cat. No. B6566105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
CAS1021225-30-8
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)C
InChIInChI=1S/C22H23N3O2/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
InChIKeySJKIIXQXYADNHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS 1021225-30-8): Chemical Class and Baseline Procurement Profile


N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS 1021225-30-8) is a synthetic small molecule belonging to the 4-aminoquinoline class, characterized by a 3,4-dimethylphenylamino substituent at the quinoline C4 position and a morpholine-4-carbonyl group at the C3 position [1]. With a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol, it is commercially available as a research chemical, typically at 95% purity . Its structural architecture—merging a quinoline core, a morpholine amide, and a disubstituted aniline—places it within a pharmacologically relevant chemical space explored for kinase modulation, anti-infective, and neuroprotective applications [2].

Why N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine Cannot Be Simply Replaced by an In-Class Analog


Within the 4-aminoquinoline pharmacophore, subtle variations in the aniline substituent pattern and the nature of the C3 electrophilic moiety drastically alter target engagement, selectivity, and ADMET profiles [1]. Published structure-activity relationship (SAR) studies on morpholine-bearing 4-N-phenylaminoquinolines demonstrate that even minor changes—such as the position of a single chloro or methoxy group—can shift cholinesterase IC50 values by orders of magnitude and change the inhibition type [2]. The target compound’s unique combination of a 3,4-dimethylphenyl group and a morpholine-4-carbonyl substituent at C3 is absent from all 22 compounds in the most relevant published SAR series, meaning no direct extrapolation of biological performance is possible without dedicated head-to-head testing [2]. Generic substitution based on ‘quinoline + morpholine’ similarity alone therefore carries high risk of selecting a compound with fundamentally different polypharmacology, solubility, or metabolic stability.

Quantitative Differentiation Evidence for N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine Against Closest Analogs


Structural Uniqueness vs. Published 4-N-Phenylaminoquinoline Cholinesterase Inhibitor Series

The target compound is structurally distinct from the most systematically characterized series of morpholine-bearing quinoline derivatives published by Liu et al. (2022) [1]. In the 22-compound series (11a–11r, 12a–12d), the morpholine group is connected to the quinoline core via flexible 2-, 3-, or 4-methylene linkers attached to an oxygen at the C6 position of the quinoline ring, and none contain a 3,4-dimethylphenyl substituent. The target compound instead features a morpholine-4-carbonyl group directly attached at the C3 position and a 3,4-dimethylphenylamino group at C4. This substitution pattern is absent from the published SAR study, and no direct biological activity data for this compound are publicly available in the peer-reviewed literature.

Medicinal Chemistry Cholinesterase Inhibition Structure-Activity Relationship

Predicted Physicochemical Differentiation from Closest Available Analogs

In the absence of measured logP for the target compound, structural comparison with the Liu et al. (2022) series provides class-level inference on bulk physicochemical properties [1]. The closest available comparator by aniline substitution is the unsubstituted 4-N-phenylamino series (11a, 11g, 11m), which shows measured logP values ranging from 2.96 (11g, 2-methylene linker) to 3.87 (11m, 4-methylene linker). The target compound’s 3,4-dimethylphenyl substituent is expected to increase lipophilicity relative to the unsubstituted phenyl analogs; in the studied series, addition of a single methoxy group (11f, 11l) increased logP by 0.13–0.53 units, and chlorine substitution increased logP by ~0.62 units. Extrapolating from these trends, the target compound’s logP is projected to be elevated relative to the unsubstituted phenyl comparators, which may affect solubility and passive membrane permeability.

Drug-likeness Physicochemical Properties ADMET Prediction

Morpholine-4-Carbonyl vs. Methylene-Linked Morpholine: Impact on Metabolic Stability and Hydrogen Bonding Capacity

The target compound incorporates an amide bond (morpholine-4-carbonyl) connecting the morpholine to the quinoline core, in contrast to the ether-linked methylene spacers used in the Liu et al. (2022) series [1]. Amide bonds confer distinct conformational constraints, altered hydrogen bond donor/acceptor capacity, and different metabolic liabilities (susceptibility to amidases vs. oxidative O-dealkylation). This structural feature is not represented in the published SAR series and may confer advantages in target residence time or resistance to oxidative metabolism, though no experimental stability data are publicly available for the target compound.

Metabolic Stability Hydrogen Bonding Amide Bond

Recommended Procurement and Screening Scenarios for N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine


Chemical Biology Probe for Kinase or Cholinesterase Target Deconvolution

Based on the quinoline scaffold’s established engagement with kinase ATP-binding sites and cholinesterase catalytic sites, this compound is most appropriately deployed as a tool compound in panel screening against kinase and cholinesterase targets [1]. Its unique 3,4-dimethylphenyl and morpholine-4-carbonyl substitution pattern, absent from published SAR series, makes it suitable for affinity-based proteomics or thermal shift assays to identify novel targets, provided the screening design includes appropriate DMSO-only and inactive-analog controls.

SAR Expansion Starting Point for 3-Morpholine-4-Carbonyl Quinoline Library Synthesis

Given the complete absence of 3-morpholine-4-carbonyl-substituted 4-aminoquinolines in the most comprehensive published SAR study [1], this compound serves as a valuable core scaffold for systematic library enumeration. The morpholine-4-carbonyl group at C3 permits amide coupling diversification, while the 4-aniline position allows substitution variation (halo, alkoxy, alkyl) to explore electronic and steric effects in parallel synthesis campaigns.

Comparative ADMET Benchmarking Against Methylene-Linked Morpholine Analogs

Procurement for head-to-head metabolic stability assays (e.g., human liver microsome intrinsic clearance) and logP/logD7.4 determination against the closest structurally characterized compounds from Liu et al. (2022) [1] can generate the quantitative differentiation data currently absent from the public domain. This approach transforms the compound from an uncharacterized chemical into a positioned candidate with actionable selection criteria.

Negative Control Design for 3,4-Dimethylphenyl Pharmacophore Profiling

Within quinoline-based screening libraries, the 3,4-dimethylphenyl group may confer polypharmacology liabilities (e.g., off-target GPCR binding). This compound can be used as a specificity control alongside matched analogs bearing different aniline substituents (4-Cl, 4-OCH3, unsubstituted) to deconvolute the contribution of the 3,4-dimethyl substitution pattern to assay readouts.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.